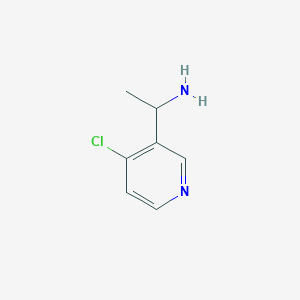
1-(4-Chloropyridin-3-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyridin-3-YL)ethanamine: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and an ethanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(4-Chloropyridin-3-YL)ethanamine typically begins with 4-chloropyridine as the starting material.
Reaction with Ethylamine: The 4-chloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.
Catalysts and Solvents: Commonly used catalysts include palladium on carbon (Pd/C) and solvents such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: For industrial-scale production, the process is optimized to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(4-Chloropyridin-3-YL)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the ethanamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield products like 1-(4-chloropyridin-3-yl)acetaldehyde or 1-(4-chloropyridin-3-yl)acetic acid.
Reduction Products: Reduction typically produces 1-(4-chloropyridin-3-yl)ethanol or other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used, such as 1-(4-methoxypyridin-3-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: 1-(4-Chloropyridin-3-YL)ethanamine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Agrochemicals: It is also studied for its potential use in agrochemicals, particularly as a precursor to insecticides or herbicides.
Wirkmechanismus
Molecular Targets and Pathways:
Receptor Binding: 1-(4-Chloropyridin-3-YL)ethanamine is known to interact with specific receptors in biological systems, such as nicotinic acetylcholine receptors.
Signal Transduction: Upon binding to its target receptor, the compound can modulate signal transduction pathways, leading to various physiological effects.
Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridine: A closely related compound with similar chemical properties but lacking the ethanamine group.
3-Chloropyridine: Another related compound with the chlorine atom at the 3-position instead of the 4-position.
1-(3-Chloropyridin-4-YL)ethanamine: A positional isomer with the chlorine and ethanamine groups swapped.
Uniqueness:
Functional Group Positioning: The unique positioning of the chlorine and ethanamine groups in 1-(4-Chloropyridin-3-YL)ethanamine imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H9ClN2 |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
1-(4-chloropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-4-10-3-2-7(6)8/h2-5H,9H2,1H3 |
InChI-Schlüssel |
XDCQXCLPSJSROP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CN=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


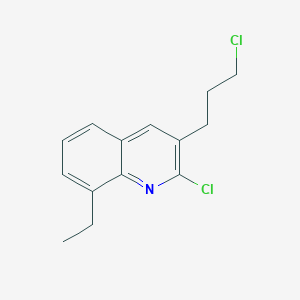
![1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione](/img/structure/B12630531.png)
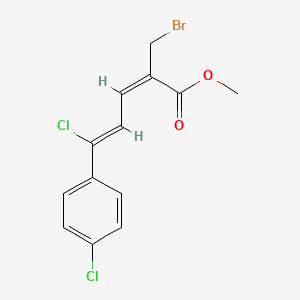
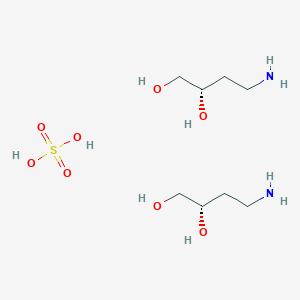
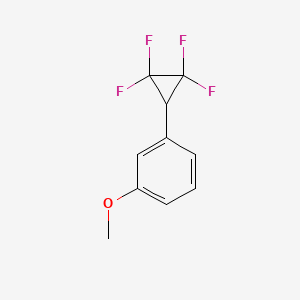
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)



